molecular formula C10H12O3 B3382488 2-Ethoxy-2-phenylacetic acid CAS No. 33224-99-6

2-Ethoxy-2-phenylacetic acid

Cat. No.: B3382488
CAS No.: 33224-99-6
M. Wt: 180.2 g/mol
InChI Key: XBLYVSAKBBNYDO-UHFFFAOYSA-N
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Description

Contextualization within α-Substituted Phenylacetic Acid Derivatives

Phenylacetic acid, a compound with a phenyl group attached to a methyl group which is in turn attached to a carboxyl group, serves as the parent structure for a wide array of derivatives with diverse applications. wikipedia.orgnih.gov It is used in the production of penicillin G and diclofenac, and its sodium salt is a pharmaceutical treatment for urea (B33335) cycle disorders. wikipedia.org α-Substituted phenylacetic acid derivatives, where a hydrogen atom on the α-carbon is replaced by another functional group, are of particular interest due to the introduction of a chiral center, leading to the existence of enantiomers. google.com

These derivatives are integral to medicinal chemistry and materials science. For example, α-hydroxyphenylacetic acid (mandelic acid) and its derivatives are utilized in the synthesis of various pharmaceuticals. researchgate.netorgsyn.orgresearchgate.net The substitution at the alpha position significantly influences the molecule's biological activity and physical properties.

Within this context, α-alkoxy-α-phenylacetic acids are distinguished by the presence of an ether linkage at the chiral center. This alkoxy group can modulate the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its reactivity and interaction with biological systems. The nature of the alkoxy group (e.g., methoxy (B1213986), ethoxy) can be varied to fine-tune these characteristics for specific applications. researchgate.netoakwoodchemical.com

Significance of the α-Alkoxy Moiety in Contemporary Organic Synthesis and Medicinal Chemistry

The α-alkoxy moiety plays a crucial role in modern organic synthesis. These compounds serve as versatile synthons for the preparation of more complex molecules. For instance, the alkoxy group can act as a directing group or be transformed into other functional groups. The presence of the chiral center makes them valuable as chiral building blocks for the asymmetric synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. researchgate.netsfu.ca

In medicinal chemistry, the introduction of an α-alkoxy group can have profound effects on a molecule's pharmacological profile. uogqueensmcf.com It can influence drug-receptor interactions, metabolic stability, and pharmacokinetic properties. For example, the replacement of a hydrogen atom with an alkoxy group can block metabolic oxidation at that position, potentially increasing the drug's half-life. acs.org Furthermore, the specific stereochemistry of the α-alkoxy-α-phenylacetic acid can be critical for its biological activity, with one enantiomer often exhibiting significantly higher potency or a different pharmacological effect than the other. google.comlibretexts.org

The utility of α-alkoxy-α-phenylacetic acids extends to their use as chiral resolving agents. libretexts.orgtcichemicals.com Due to their acidic nature and the presence of a chiral center, they can form diastereomeric salts with racemic amines or alcohols. libretexts.org These diastereomers often have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. libretexts.org Once separated, the individual enantiomers of the amine or alcohol can be recovered. For example, (R)-2-methoxy-2-phenylacetic acid has been used for the enantiomeric resolution of racemic 3-aminopiperidine. google.com

Historical Development and Evolution of Research on 2-Ethoxy-2-phenylacetic Acid and Closely Related Analogs

The study of α-substituted phenylacetic acids has a long history, with early research focusing on their synthesis and basic chemical properties. orgsyn.orgorgsyn.org The development of methods for the resolution of racemic mixtures in the mid-20th century was a significant milestone, enabling the investigation of the stereochemistry-dependent properties of these compounds. acs.org

Research on this compound and its analogs, such as 2-methoxy-2-phenylacetic acid, gained momentum with the increasing demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries. researchgate.netvulcanchem.com The synthesis of these compounds can be achieved through various routes, including the alkylation of phenylacetic acid derivatives. vulcanchem.com

Initially, research focused on their application as chiral resolving agents. The ability of compounds like 2-methoxy-2-phenylacetic acid to resolve racemic amines and alcohols was extensively studied. google.comgoogle.com More recently, the focus has expanded to include their use as chiral building blocks in asymmetric synthesis. researchgate.net The development of advanced analytical techniques, such as chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents, has been instrumental in the characterization and separation of the enantiomers of these acids and their derivatives. nih.govmdpi.com

The ongoing evolution of research in this area is driven by the need for more efficient and selective synthetic methods and the quest for novel applications in areas such as catalysis and materials science. The unique combination of a phenyl ring, a carboxylic acid, and a chiral ether linkage ensures that this compound and its analogs will remain a subject of interest for chemists in various disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLYVSAKBBNYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33224-99-6
Record name 2-ethoxy-2-phenylacetic acid
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Synthetic Methodologies for 2 Ethoxy 2 Phenylacetic Acid and Its Precursors

Established Synthetic Routes to α-Alkoxy-α-phenylacetic Acids

The foundational methods for synthesizing α-alkoxy-α-phenylacetic acids, including the ethoxy derivative, typically involve the formation of the ether bond at the α-position and the presence or subsequent generation of the carboxylic acid functionality.

A common pathway to α-alkoxy-α-phenylacetic acids begins with mandelic acid or its derivatives. The hydroxyl group of mandelic acid can be etherified to introduce the alkoxy group. For instance, the synthesis of ethyl 2-ethoxy-2-phenylacetate can be accomplished through the Williamson ether synthesis, a method favored in industrial settings. This reaction involves an alkoxide ion reacting with a primary alkyl halide. evitachem.com

The carboxylic acid group is often present in the starting material, such as mandelic acid, or it can be introduced by the hydrolysis of a corresponding ester or nitrile. For example, ethyl 2-ethoxy-2-phenylacetate can be hydrolyzed under acidic or basic conditions to yield 2-ethoxy-2-phenylacetic acid and ethanol (B145695). evitachem.com Another approach involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. evitachem.comresearchgate.net For example, various alcohols can be treated with mandelic acid in the presence of a catalyst like iron(III) sulfate (B86663) hydrate (B1144303) to produce the corresponding esters in good yields.

A different strategy involves the carbonylation of precursor molecules. For instance, 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid can be synthesized from 2-hydroxy-4-methylbenzoic acid. The process starts with the alkylation of the starting material with ethyl bromide to give ethyl 2-ethoxy-4-methylbenzoate, which is then deprotonated with lithium diisopropylamide (LDA) and reacted with carbon dioxide to form the final product. acs.orgresearchgate.netgoogle.com

An alternative approach involves the direct alkylation of phenylacetic acid or its derivatives. For example, one synthetic route to this compound involves the alkylation of phenylacetic acid with an ethoxylating agent like ethyl bromide in the presence of a base, followed by an oxidation step. vulcanchem.com The direct enantioselective alkylation of arylacetic acids can also be achieved using chiral lithium amides as noncovalent stereodirecting auxiliaries. nih.gov This method circumvents the need for attaching and later removing a chiral auxiliary. nih.gov

The alkylation of the enolate of a protected mandelic acid derivative is another viable route. For instance, the lithium enolate of a dioxolanone derived from (S)-mandelic acid can react with various aryl halides. nih.gov Subsequent hydrolysis of the dioxolanone yields the corresponding substituted (R)-benzylic acids. nih.gov

Enantioselective Synthesis of Chiral α-Alkoxy-α-phenylacetic Acids

Producing enantiomerically pure α-alkoxy-α-phenylacetic acids is crucial for many applications, particularly in the pharmaceutical industry. This has led to the development of several stereoselective synthetic methods.

A widely used and cost-effective strategy for asymmetric synthesis is to start with a readily available chiral molecule. (S)-(+)-Mandelic acid is an inexpensive and common chiral starting material for the synthesis of optically active α-hydroxy acids and their derivatives. nih.govresearchgate.net For example, an effective asymmetric synthesis of α-alkyl-α-hydroxyl phenylacetic acid has been achieved using (S)-mandelic acid, with benzaldehyde (B42025) acting as a steric hindrance agent. researchgate.net The reaction of the lithium enolate derived from an optically active (S)-mandelic acid derivative with halo-nitrobenzenes proceeds with good diastereoselectivity. nih.gov The resulting arylation products can then be converted to enantiomerically pure (R)-benzylic acids. nih.gov

The stereoselective reduction of α-keto esters and aldehydes is a powerful method for creating chiral centers. Asymmetric hydrogenation of α- and β-keto esters using chiral catalysts like BINAP-Ru(II) complexes can produce the corresponding α- and β-hydroxy esters with excellent diastereo- and/or enantioselectivities. researchgate.netresearchgate.net The catalytic activity and stereoselectivity of these reactions are highly dependent on the reaction conditions, such as the solvent, temperature, and additives. researchgate.net

For instance, the asymmetric hydrogenation of α-amido β-keto esters with a [Ru(OAc)₂( (S)-tol-BINAP)] complex in isopropanol (B130326) can yield high stereoinduction. thieme-connect.com The efficiency of these dynamic kinetic resolutions is influenced by the relative rates of stereoinversion of the starting material and the catalytic reaction. researchgate.net

SubstrateCatalystProductDiastereomeric Excess (de)Enantiomeric Excess (ee)Reference
Methyl (±)-2-(benzamidomethyl)-3-oxobutanoate(S)-BINAP-Ru(II) complexsyn-(2S,3R)-hydroxy ester98%99% researchgate.net
α-amido β-keto esters[Ru(OAc)₂((S)-tol-BINAP)]anti-β-hydroxy-α-amino ester94%96% thieme-connect.com

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. wikipedia.org Common chiral auxiliaries include oxazolidinones and pseudoephedrine. wikipedia.org For example, pseudoephedrine can be reacted with a carboxylic acid to form an amide. The α-proton of the resulting carbonyl compound can be deprotonated to form an enolate, which can then react with an electrophile. The stereochemistry of the addition is directed by the methyl group of the pseudoephedrine auxiliary. wikipedia.org

Ligand-controlled methods offer another avenue for asymmetric synthesis. The development of palladium-catalyzed C-H activation reactions has been significantly influenced by the design of specific ligands. acs.orgscispace.com For example, the use of a pyridine-based ligand can enable meta-selective alkylation and arylation of phenylacetic acid derivatives. scispace.com This approach allows for the direct functionalization of biologically active building blocks like mandelic acid. scispace.com

Innovative Synthetic Techniques and Sustainable Approaches

Modern synthetic chemistry increasingly emphasizes the development of efficient and environmentally benign protocols. Innovations in reaction activation, such as microwave irradiation and photoredox catalysis, represent significant strides toward sustainability and efficiency in chemical synthesis.

Microwave-Assisted Synthetic Protocols for Related Compounds (e.g., Hydrazide-Hydrazones of Phenylacetic Acid)

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of hydrazide-hydrazones of phenylacetic acid. mdpi.comdntb.gov.ua The general method involves the condensation reaction of phenylacetic acid hydrazide with various substituted aromatic aldehydes. mdpi.com

The process typically consists of heating the reagents in a microwave synthesizer under specific conditions of power, time, and temperature. mdpi.com For instance, a series of fifteen hydrazide-hydrazones of phenylacetic acid were synthesized using a microwave power of 300 W for 7 minutes, reaching a temperature of 155 °C. mdpi.com This rapid and efficient method provides a practical route to a library of compounds. researchgate.netmdpi.com The chemical structures of the resulting acylhydrazones are confirmed using spectral methods such as IR, ¹H NMR, and ¹³C NMR. researchgate.netmdpi.com In the ¹H NMR spectra, the characteristic singlet for the proton of the =CH group appears around δ 8–9 ppm, while the carbonyl group (C=O) shows a signal near 1650 cm⁻¹ in the IR spectra. mdpi.com

The application of microwave irradiation has been noted to significantly decrease reaction times and increase the yields of target molecules in the synthesis of various hydrazide-hydrazones. mjcce.org.mk

Table 1: Microwave-Assisted Synthesis of Phenylacetic Acid Hydrazide-Hydrazones

Starting Material 1Starting Material 2Reaction ConditionsProduct TypeRef
Phenylacetic acid hydrazideSubstituted aromatic aldehydes300 W, 155 °C, 7 minHydrazide-hydrazones of phenylacetic acid mdpi.com
N-pyrrolyl hydrazideSubstituted benzaldehydesMicrowave heating (optimized)Pyrrole-based hydrazide-hydrazones mjcce.org.mk

Visible-Light Photoredox Catalysis in α-Oxocarboxylic Acid Transformations

Visible-light photoredox catalysis is a rapidly advancing field in organic synthesis, offering mild and sustainable conditions for generating reactive intermediates. acs.org This approach is particularly relevant for the transformation of α-oxocarboxylic acids, which are precursors to valuable chemical entities. organic-chemistry.orgacs.org The process avoids the need for stoichiometric reductants or oxidants and can often be performed at ambient temperature. acs.orgresearchgate.net

A key application is the decarboxylation of α-oxo carboxylic acids to generate acyl radicals. organic-chemistry.orgresearchgate.net This metal-free approach can utilize an acridine-based photocatalyst or even proceed without a catalyst in some cases, using visible light to induce the transformation. acs.orgorganic-chemistry.orgmdpi.com For example, a method has been developed for the synthesis of C1-deuterated aldehydes from α-oxo carboxylic acids using D₂O as the deuterium (B1214612) source, achieving yields up to 92% with high deuterium incorporation. organic-chemistry.orgacs.org The mechanism involves the formation of an acyl radical via single-electron transfer, which then undergoes hydrogen atom transfer with a thiol catalyst. organic-chemistry.org

This strategy is compatible with a wide range of functional groups, including both electron-donating and electron-withdrawing groups on aromatic and aliphatic α-keto acids. organic-chemistry.orgmdpi.com The generated acyl radicals can participate in various subsequent reactions, such as addition to olefins or coupling with aryl halides, providing access to a diverse array of ketones and other functionalized molecules. researchgate.netmdpi.com This methodology has been shown to be scalable, as demonstrated by gram-scale syntheses. organic-chemistry.org

Synthesis of Structural Analogs and Functionalized Derivatives of this compound

The synthesis of analogs and derivatives of a lead compound is a cornerstone of medicinal chemistry and materials science. For phenylacetic acid derivatives, various strategies are employed to create structural diversity, introduce bioisosteric replacements, and control stereochemistry.

Preparation of Substituted Phenylacetic Acid Derivatives

A variety of methods exist for the synthesis of substituted phenylacetic acid derivatives. One prominent strategy is the Palladium-catalyzed Suzuki coupling reaction, which can be used to form Csp²-Csp³ bonds. inventivapharma.com This approach has been applied to couple aryl boronic acids with alkyl halides to produce ortho-substituted phenylacetic acid derivatives, although yields can be moderate. inventivapharma.com The efficiency of the Suzuki reaction in this context can be influenced by the electronic nature of the substituents on the aryl ring and the choice of base, with K₂CO₃ identified as effective in certain cases. inventivapharma.com For non-commercially available starting materials, multi-step sequences, such as the preparation of an aryl boronic ester from an aniline (B41778) precursor, have been successfully employed. inventivapharma.com

Another powerful technique is the carbonylation of benzyl (B1604629) derivatives. researchgate.net For example, 2,4-dichlorophenylacetic acid can be synthesized in high yield via the carbonylation of 2,4-dichlorobenzyl chloride in the presence of a palladium catalyst. researchgate.net Superacid-catalyzed carbonylation of polyfluorinated benzyl alcohols and electrochemical desulfonylative carboxylation represent other advanced methods for accessing these structures. researchgate.net A more traditional approach involves a deamination reaction of substituted phenylglycine, which first undergoes a sulfonylation reaction, followed by reduction with an agent like sodium borohydride (B1222165) in the presence of an organic acid. patsnap.com

Strategies for Bioisosteric Replacements in Lead Compound Optimization

Bioisosterism is a fundamental strategy in drug design where a functional group or moiety is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles. researchgate.netnih.gov The phenyl ring, a common scaffold in drug molecules, is often a target for bioisosteric replacement to address issues like poor metabolic stability or high lipophilicity. nih.govhyphadiscovery.com

The goal of replacing a phenyl ring is to maintain or improve biological activity while optimizing developability properties such as solubility and metabolic stability, and reducing liabilities like hERG channel inhibition or cytochrome P450 inhibition. nih.gov The effect of any replacement is highly dependent on the specific molecular context. nih.gov

Common bioisosteric replacements for a phenyl ring include various heterocyclic rings. For example, exchanging electron-rich phenyl groups with azines (like pyridine) can reduce metabolic clearance by decreasing the ring's susceptibility to oxidation. hyphadiscovery.com Other functional groups can also be replaced. The exchange of a hydrogen atom for fluorine is a common tactic to block metabolic hydroxylation. acs.org Amide bonds, which can be labile to hydrolysis, are sometimes replaced with groups like trifluoroethylamine or 1,3,4-oxadiazole (B1194373) to improve stability. hyphadiscovery.comacs.org

Table 2: Examples of Bioisosteric Replacements in Drug Design

Original MoietyBioisosteric ReplacementPurposeRef
Phenyl RingHeterocyclic rings (e.g., azines)Improve metabolic stability, reduce clearance nih.govhyphadiscovery.com
HydrogenFluorineBlock metabolic oxidation, modulate permeability acs.org
AmideTrifluoroethylamine, 1,3,4-OxadiazoleImprove metabolic stability against hydrolysis hyphadiscovery.comacs.org
Carboxylic AcidAcyl sulfonamide, hydroxamic acidImprove stability, alter physicochemical properties hyphadiscovery.com

Enantiopure Synthesis of Related Chiral Building Blocks

Since this compound possesses a chiral center, obtaining enantiomerically pure forms of it and related building blocks is crucial for stereospecific applications. Several strategies are employed to achieve this.

One major approach is asymmetric catalysis. Asymmetric hydrogenation using chiral metal catalysts, such as those based on DuPHOS ligands with rhodium, is a powerful method for producing chiral α-amino acids from achiral dehydroamino acid precursors. mdpi.com This method is high-yielding and provides the product in high enantiomeric excess (ee). mdpi.com

Another widely used technique is the use of a chiral auxiliary. nih.govsoton.ac.uk In this method, a racemic mixture is reacted with an enantiopure chiral auxiliary, such as (R)-methoxy phenylacetic acid, to form a mixture of diastereomers. nih.gov These diastereomers have different physical properties and can often be separated by standard techniques like column chromatography. nih.gov After separation, the chiral auxiliary is cleaved to yield the enantiopure target molecule. nih.gov While effective, large-scale separation can sometimes be challenging if the diastereomers have very similar properties. nih.gov

Finally, chemical resolution is a classic method for separating enantiomers. This can involve the formation of diastereomeric salts with a chiral resolving agent or the use of chiral chromatography. rsc.org The development of novel chiral architectures and ligands continues to be an essential area of research to facilitate efficient asymmetric catalysis and resolution. rsc.orgnih.gov

Chemical Reactivity and Transformation Studies of 2 Ethoxy 2 Phenylacetic Acid

Fundamental Chemical Transformations

The reactivity of 2-Ethoxy-2-phenylacetic acid in fundamental organic reactions is primarily centered on the carboxylic acid and ether functionalities. These groups can undergo oxidation, reduction, and substitution, leading to a variety of molecular derivatives.

The oxidation of phenylacetic acids can lead to various products depending on the reagents and conditions employed. Strong oxidizing agents typically convert the corresponding primary alcohol, 2-phenylethanol, into phenylacetic acid. study.com For this compound, the presence of the alpha-ethoxy group introduces complexity. While the carboxylic acid group is at its highest oxidation state, the benzylic carbon is susceptible to oxidation.

Kinetic studies on the parent compound, phenylacetic acid (PAA), using oxidants like N-chlorobenzimidazole (NCBI), have shown that the reaction can yield benzaldehyde (B42025). jetir.org This transformation proceeds via an oxidative decarboxylation mechanism. The reaction is first-order with respect to the oxidant and follows Michaelis-Menten kinetics concerning the substrate, with the reaction rate increasing in the presence of acid. jetir.org

Applying this to this compound, a similar oxidative decarboxylation would be expected to yield ethyl benzoate. The reaction would likely proceed through the formation of an intermediate that facilitates the loss of carbon dioxide and the oxidation of the alpha-carbon.

Table 1: Products of Phenylacetic Acid Oxidation This table is interactive. Users can sort by reactant, oxidant, or product.

Reactant Oxidant/Conditions Major Product
Phenylacetic acid N-chlorobenzimidazole (NCBI) / HCl Benzaldehyde jetir.org
2-Phenylethanol Potassium dichromate / H₂SO₄ Phenylacetic acid study.com
Phenylacetic acid Bacterial (Vibrio 01) Keto acids asm.org

The reduction of the carboxylic acid group in this compound is a direct pathway to the corresponding primary alcohol, 2-ethoxy-2-phenylethanol. Carboxylic acids are generally resistant to reduction by catalytic hydrogenation, except under harsh conditions. Therefore, chemical reducing agents are typically employed.

Standard reagents for this transformation include strong, nucleophilic metal hydrides such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, often in an ether solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds via the formation of a metal-carboxylate complex, which is then reduced to the primary alcohol. Given the stability of the ether linkage under these conditions, the selective reduction of the carboxyl group is highly efficient. The expected product, 2-ethoxy-2-phenylethanol, is a stable compound. chemsynthesis.comchemspider.comchemblink.comnih.gov

The ether linkage in this compound is generally stable but can be cleaved under forcing acidic conditions. wikipedia.org This reaction, known as ether cleavage, typically requires strong hydrohalic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com The reaction mechanism can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether's alkyl groups. wikipedia.org

In the case of this compound, the ether involves a primary ethyl group and a benzylic carbon. The reaction is initiated by the protonation of the ether oxygen by the strong acid, converting the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.com

Sₙ2 Pathway : A halide ion (e.g., I⁻ or Br⁻) can then attack the less sterically hindered carbon of the protonated ether. In this molecule, the ethyl group is less hindered than the benzylic carbon, suggesting an Sₙ2 attack on the ethyl group would yield ethyl halide and 2-hydroxy-2-phenylacetic acid (mandelic acid).

Sₙ1 Pathway : Alternatively, the benzylic position is capable of stabilizing a carbocation. Cleavage via an Sₙ1 mechanism would involve the departure of ethanol (B145695) to form a stable benzylic carbocation, which is then attacked by the halide nucleophile. This would result in the formation of 2-halo-2-phenylacetic acid and ethanol.

The predominant pathway depends on the specific reaction conditions. Given the stability of the benzylic carbocation, an Sₙ1 mechanism is a plausible route. libretexts.org

Mechanistic Investigations of Complex Reaction Pathways

Beyond fundamental transformations, this compound can participate in more complex, often metal-catalyzed, reactions that involve intricate mechanistic pathways. These include decarboxylation and C-H functionalization, which are powerful tools for synthetic chemistry.

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a key transformation of carboxylic acids. For phenylacetic acids, this reaction can be initiated thermally, photochemically, or with catalysts. The presence of the phenyl group stabilizes the intermediate formed upon CO₂ loss, facilitating the reaction.

Mechanistic studies on phenylacetic acid under hydrothermal conditions reveal that the reaction mechanism is speciation-dependent. elsevierpure.com

The neutral carboxylic acid is proposed to decarboxylate via the formation of a ring-protonated zwitterion.

The carboxylate anion, under more basic conditions, is thought to decarboxylate directly to a benzyl (B1604629) anion intermediate. elsevierpure.com

In this compound, the alpha-ethoxy group would further stabilize the benzyl anion or a corresponding radical/carbocation intermediate, likely lowering the activation energy for decarboxylation compared to the parent phenylacetic acid.

Oxidative decarboxylation provides significant synthetic utility. For instance, copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids and their α-hydroxy derivatives serves as an effective method for synthesizing aromatic aldehydes and ketones. organic-chemistry.orgorganic-chemistry.org This process involves the generation of an aliphatic radical via decarboxylation, which is then oxidized to the carbonyl compound, using molecular oxygen as the terminal oxidant. organic-chemistry.org Applying this to this compound could provide a route to ethyl phenyl ketone.

Transition metal-catalyzed C-H functionalization has become a powerful strategy for the direct modification of aromatic rings, avoiding the need for pre-functionalized substrates. nih.gov For phenylacetic acids, the carboxylic acid group can act as an effective directing group, guiding a metal catalyst to selectively activate the C-H bonds at the ortho-positions of the phenyl ring.

Palladium(II)-catalyzed ortho-C-H olefination is a well-studied example of this process. nih.govresearchgate.netnih.gov The reaction typically involves a palladium catalyst, a ligand, and an oxidant. The currently accepted mechanism proceeds through the following key steps:

Coordination : The carboxylate of the phenylacetic acid coordinates to the Pd(II) center.

C-H Activation : The palladium catalyst is directed to an ortho-position, where it cleaves a C-H bond to form a five-membered palladacycle intermediate. This step is often the rate-determining step.

Olefin Insertion : The alkene substrate coordinates to the palladium center and subsequently inserts into the Pd-C bond.

β-Hydride Elimination : A β-hydride elimination step occurs, releasing the olefinated product and a Pd(0)-hydride species.

Catalyst Regeneration : The active Pd(II) catalyst is regenerated by an oxidant, which completes the catalytic cycle.

The use of specific ligands, such as mono-N-protected amino acids (MPAAs), has been shown to significantly accelerate this reaction, making it more practical for preparative synthesis. nih.govresearchgate.net This methodology is tolerant of various substituents on the phenyl ring and at the alpha-position. nih.gov Therefore, this compound is an excellent candidate for this transformation, allowing for the direct introduction of vinyl groups at its ortho-positions, leading to more complex and potentially valuable molecular structures.

Table 2: Key Mechanistic Intermediates in Pd-Catalyzed C-H Olefination This table is interactive. Users can sort by step or key feature.

Mechanistic Step Key Intermediate/Species Description
C-H Activation Palladacycle A five-membered cyclic intermediate formed by the coordination of the carboxyl group and the cleavage of an ortho C-H bond by the Palladium catalyst. nih.govnih.gov
Ligand Involvement Pd-MPAA Complex Mono-N-protected amino acid ligands accelerate the C-H activation step, enhancing reaction efficiency. researchgate.net

Radical-Mediated Reactions and Advanced Catalytic Cycles

The study of radical-mediated reactions involving this compound is an emerging area of interest, particularly in the context of photocatalytic decarboxylation. While specific studies on this compound are not extensively documented, the reactivity of analogous phenylacetic acids and α-substituted carboxylic acids provides a strong basis for predicting its behavior. Photocatalytic strategies have been successfully employed for the chemoselective decarboxylative oxygenation of various carboxylic acids using cerium(III) catalysts and molecular oxygen as the oxidant. nih.gov For instance, a variety of phenylacetic acids have been shown to undergo selective decarboxylative oxygenation to yield corresponding hydroperoxide products in good yields (46–94%). nih.gov It is anticipated that under similar photoredox conditions, this compound would generate a tertiary radical intermediate upon decarboxylation. This radical could then be trapped by molecular oxygen to form a peroxide radical, leading to further oxidation products. researchgate.net

Recent advancements have also highlighted the photocatalytic oxidative decarboxylation of carboxylic acids using various catalysts such as acridiniums and ruthenium or iridium complexes under visible light irradiation. nih.gov Furthermore, the photocatalyzed decarboxylative polyfluoroarylation of aliphatic carboxylic acids has been demonstrated, showcasing the potential for radical-based C-C bond formation. semanticscholar.org While direct experimental data for this compound is pending, the established mechanisms for similar substrates suggest a high potential for its participation in a range of radical-mediated transformations.

The table below summarizes the types of radical-mediated reactions that phenylacetic acid derivatives are known to undergo, which can be extrapolated to this compound.

Reaction TypeCatalyst/ConditionsExpected Product from this compound
Decarboxylative OxygenationCe(III) catalyst, O₂, light1-Ethoxy-1-phenylethyl hydroperoxide
Decarboxylative HydroxylationPhotocatalyst, O₂, visible light1-Ethoxy-1-phenylethanol
Oxidative PhotodecarboxylationFSM-16 (mesoporous silica)Ethoxyphenylmethanone (Ethyl benzoyl ether)

Cyclization and Annulation Reactions (e.g., Ruthenium-Catalyzed Decarboxylative Cyclization)

Ruthenium-catalyzed reactions represent a powerful tool in organic synthesis for the formation of complex cyclic structures. While specific examples of ruthenium-catalyzed decarboxylative cyclization of this compound are not prominent in the literature, the general principles of this methodology can be applied. Such reactions typically involve the in situ generation of a reactive intermediate via decarboxylation, which then participates in a cyclization cascade. For instance, cationic ruthenium complexes have been shown to promote the coupling of allene (B1206475) carboxylic acids with α,β-unsaturated olefins to form lactones. wikipedia.org

The application of this strategy to this compound would likely involve its initial activation by a ruthenium catalyst, followed by decarboxylation to generate a nucleophilic or radical species. This intermediate could then be trapped intramolecularly by a suitably positioned functional group or participate in an intermolecular annulation with another reactant. The development of such catalytic cycles would offer a novel and efficient route to complex molecules derived from this compound.

Derivatization Strategies for Targeted Functionalization

Esterification and Amidation Reactions for Modifying the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in organic synthesis for modulating the physicochemical properties of a molecule.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through various established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common and cost-effective approach. masterorganicchemistry.com The use of an excess of the alcohol or the removal of water can drive the equilibrium towards the formation of the ester. masterorganicchemistry.com For more sensitive substrates or to achieve higher yields under milder conditions, other reagents can be employed. For instance, the use of dried Dowex H+ cation-exchange resin, with or without sodium iodide, provides an environmentally friendly and efficient method for esterification. nih.gov

The following table outlines common esterification methods applicable to this compound.

MethodReagentsConditionsAdvantages
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)HeatCost-effective, suitable for large scale
Dowex H+ ResinAlcohol, Dowex H+/NaIRoom temperature or mild heatReusable catalyst, environmentally friendly
Acyl Chloride FormationThionyl chloride (SOCl₂), then alcoholRoom temperatureHigh reactivity, good for less reactive alcohols

Amidation:

The synthesis of amides from this compound can be accomplished through direct reaction with amines or via the activation of the carboxylic acid. Direct amidation often requires high temperatures to drive off the water formed. nih.gov More commonly, coupling agents are used to facilitate amide bond formation under milder conditions. A variety of reagents, such as carbodiimides (e.g., DCC, EDC) or organophosphorus compounds, can be used to activate the carboxylic acid, which then readily reacts with an amine. A study on the direct amidation of phenylacetic acid derivatives catalyzed by NiCl₂ has shown excellent yields, providing a potential route for the amidation of this compound. nih.gov

The table below summarizes amidation strategies for this compound.

MethodReagentsConditionsKey Features
Direct AmidationAmine, HeatHigh temperatureSimple, but can be harsh
Catalytic AmidationAmine, NiCl₂110°C in tolueneGood to excellent yields for phenylacetic acids
Coupling Agent-MediatedAmine, Coupling agent (e.g., EDC)Room temperatureMild conditions, high efficiency

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Benzene-1,2-diamines)

The carboxylic acid group of this compound can undergo condensation reactions with binucleophiles, such as benzene-1,2-diamines (o-phenylenediamines), to form heterocyclic structures. While specific literature on the reaction of this compound with benzene-1,2-diamines is limited, the general reaction pathway for carboxylic acids with these diamines involves the formation of a benzimidazole (B57391) ring system. This typically proceeds through the initial formation of an amide bond, followed by an intramolecular cyclization and dehydration.

The reaction of a carboxylic acid with o-phenylenediamine (B120857) usually requires heat and sometimes a catalyst to facilitate the cyclization step. The product of such a condensation with this compound would be a 2-(1-ethoxy-1-phenylmethyl)-1H-benzimidazole. This transformation provides a route to novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Investigation of Bioisosteric Modifications

Bioisosteric replacement is a widely used strategy in drug design to modify the properties of a lead compound while retaining its biological activity. drughunter.com The carboxylic acid group is a common target for such modifications due to its potential to cause issues with metabolic instability, toxicity, and poor membrane permeability. nih.gov For this compound, several bioisosteric replacements for the carboxylic acid moiety could be considered to enhance its pharmacological profile.

Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, sulfonamides, and various other acidic heterocycles. nih.govhyphadiscovery.com These groups can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid while offering different physicochemical properties. For example, replacing the carboxylic acid with a tetrazole ring can sometimes lead to improved metabolic stability and potency. drughunter.com

The following table presents potential bioisosteric replacements for the carboxylic acid group in this compound, along with their general properties.

BioisostereGeneral pKaKey Properties
Tetrazole~4.5-5.0Similar acidity to carboxylic acids, metabolically more stable
Hydroxamic Acid~8-9Moderately acidic, strong metal-chelating properties
N-Acylsulfonamide~2-4More acidic than carboxylic acids, can alter binding interactions
Isoxazolol~4-5Can act as a carboxylic acid mimic with different electronic distribution

The choice of a specific bioisostere would depend on the desired properties for a particular application, and would typically involve the synthesis and biological evaluation of a series of analogues. drughunter.com

Stereochemical Aspects and Chiral Recognition in Research

Control of Enantiomeric Purity in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dependent on its stereochemistry. libretexts.org Asymmetric synthesis is a primary strategy for producing a single enantiomer of a chiral compound, thereby avoiding the need for resolving a racemic mixture. uwindsor.cauniurb.it This approach involves the conversion of an achiral starting material into a chiral product in a way that favors the formation of one enantiomer over the other. uwindsor.ca

While specific literature detailing the asymmetric synthesis of 2-Ethoxy-2-phenylacetic acid is not abundant, the principles of asymmetric synthesis can be applied to predict effective strategies. ru.nlfrontiersin.org Key methodologies for controlling enantiomeric purity include the use of chiral catalysts, chiral auxiliaries, and chiral reagents. uvic.caethz.chiipseries.org

Catalytic Asymmetric Synthesis: This is a highly efficient method where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. uwindsor.ca For the synthesis of α-alkoxy acids like this compound, a potential route could involve the asymmetric hydroalkoxylation of a suitable precursor, catalyzed by a chiral transition metal complex. The choice of metal and chiral ligand is crucial for achieving high enantioselectivity.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For instance, the enolate of an ester of 2-phenylacetic acid could be alkylated with an electrophilic source of the ethoxy group, with the stereoselectivity being controlled by a chiral auxiliary attached to the carboxyl group. nih.gov Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in the asymmetric alkylation of carboxylic acid derivatives.

The enantiomeric excess (ee) of the product is a measure of the success of an asymmetric synthesis. It is defined as the absolute difference between the mole fractions of the two enantiomers. High ee values are desirable and are often achieved through careful optimization of reaction conditions, including the choice of catalyst or auxiliary, solvent, and temperature.

Methodologies for Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This is a widely used technique when asymmetric synthesis is not feasible or when both enantiomers are desired for separate applications.

One of the most established and industrially applied methods for the resolution of racemic carboxylic acids is the formation of diastereomeric salts with a chiral amine. libretexts.orgwikipedia.org This method relies on the principle that diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. researchgate.netmdpi.commdpi.com

The process involves reacting the racemic this compound with an enantiomerically pure chiral amine, such as (R)- or (S)-1-phenylethylamine, in a suitable solvent. nih.gov This reaction forms a pair of diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine]. Due to their different three-dimensional structures, these diastereomeric salts will have different solubilities in a given solvent.

The less soluble diastereomeric salt will preferentially crystallize out of the solution, while the more soluble one remains in the mother liquor. gavinpublishers.comgavinpublishers.com After separation of the crystals by filtration, the enantiomerically pure acid can be recovered by treating the salt with an achiral acid to neutralize the amine. The chiral amine can then be recovered and recycled. The success of this method depends on several factors, including the choice of the chiral resolving agent, the solvent, and the crystallization conditions. researchgate.net

Table 1: Illustrative Properties of Diastereomeric Salts of (±)-2-Ethoxy-2-phenylacetic Acid with (S)-1-Phenylethylamine

Diastereomeric SaltConfigurationExpected Solubility
Salt 1(R)-2-Ethoxy-2-phenylacetate · (S)-1-PhenylethylammoniumLess Soluble (Hypothetical)
Salt 2(S)-2-Ethoxy-2-phenylacetate · (S)-1-PhenylethylammoniumMore Soluble (Hypothetical)

Note: The relative solubilities are hypothetical and would need to be determined experimentally.

Chromatographic methods are powerful tools for the separation of enantiomers and are widely used for both analytical and preparative scale resolutions. phenomenex.comchiralpedia.com High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common chromatographic technique for enantioseparation. nih.gov

In chiral HPLC, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation. The choice of the CSP is crucial and depends on the structure of the analyte. For acidic compounds like this compound, several types of CSPs can be effective, including those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or Pirkle-type phases. nih.govhplc.eu

Preparative chiral chromatography, including supercritical fluid chromatography (SFC), is used to separate larger quantities of enantiomers. nih.govresearchgate.net SFC is often preferred for its faster separation times and reduced solvent consumption compared to HPLC. researchgate.net

Table 2: Potential Chiral Stationary Phases for the HPLC Separation of this compound Enantiomers

Chiral Stationary Phase (CSP) TypeChiral Selector ExamplePrinciple of Separation
Polysaccharide-basedAmylose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, dipole-dipole, and π-π interactions
Anion-exchangerQuinine or Quinidine derivativesIon-exchange and other non-covalent interactions
Pirkle-type(R)-N-(3,5-Dinitrobenzoyl)phenylglycineπ-π interactions, hydrogen bonding, and steric interactions

Utility as Chiral Auxiliary and Derivatizing Agent

Enantiomerically pure this compound can itself be a valuable tool in stereochemical studies, serving as a chiral auxiliary or a chiral derivatizing agent.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the enantiomeric purity of a sample. nih.gov However, since enantiomers have identical NMR spectra in an achiral solvent, a chiral derivatizing agent (CDA) is often used to distinguish between them. nih.govtcichemicals.comresearchgate.net

Enantiomerically pure this compound can be used as a CDA. By reacting the racemic analyte (e.g., a chiral alcohol or amine) with one enantiomer of this compound, a mixture of diastereomers is formed. These diastereomers will have different NMR spectra, allowing for the quantification of the original enantiomeric ratio. The chemical shift differences (Δδ) between corresponding protons in the two diastereomers can be used to determine the enantiomeric excess of the analyte. tcichemicals.com A related compound, 2-acetoxy-2-phenylacetic acid, is known to be used for this purpose. medchemexpress.com

Table 3: Hypothetical ¹H NMR Chemical Shift Differences (Δδ) for Diastereomeric Esters of a Chiral Alcohol with (R)-2-Ethoxy-2-phenylacetic Acid

Proton on Chiral AlcoholChemical Shift of (R,R)-Diastereomer (ppm)Chemical Shift of (S,R)-Diastereomer (ppm)Δδ (ppm)
α-CH4.854.800.05
β-CH₃1.251.28-0.03

Note: The chemical shifts and their differences are hypothetical and serve to illustrate the principle of NMR-based enantiodiscrimination.

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. ethz.chwikipedia.org Enantiomerically pure this compound has the potential to act as a chiral auxiliary. For example, it could be attached to a prochiral ketone to form a chiral enolate. The bulky phenyl and ethoxy groups of the auxiliary would then sterically hinder one face of the enolate, directing an incoming electrophile to the other face, thus leading to a high degree of stereoselectivity in the product. uvic.cawikipedia.org

This strategy is commonly employed in asymmetric aldol reactions, where a chiral auxiliary attached to one of the carbonyl components directs the formation of a specific diastereomer of the β-hydroxy carbonyl product. youtube.comillinoisstate.edu After the reaction, the chiral auxiliary can be cleaved and recovered. wikipedia.org The effectiveness of this compound as a chiral auxiliary would depend on its ability to create a well-defined and rigid transition state that favors one stereochemical pathway over the other.

Table 4: Expected Stereochemical Outcome of an Asymmetric Aldol Reaction Using (R)-2-Ethoxy-2-phenylacetic Acid as a Chiral Auxiliary

ReactantsChiral AuxiliaryExpected Major Diastereomer
Prochiral Ketone Enolate + Aldehyde(R)-2-Ethoxy-2-phenylacetyl group(R,S) or (R,R)

Note: The specific stereochemical outcome would depend on the reaction conditions and the structure of the reactants.

Influence of Stereochemistry on Molecular Recognition Phenomena

The three-dimensional arrangement of atoms in chiral molecules, known as stereochemistry, is a critical determinant in molecular recognition processes. For a chiral compound like this compound, its two non-superimposable mirror-image forms, the (R) and (S) enantiomers, are expected to exhibit differential interactions with other chiral entities. This differential recognition is the basis for numerous phenomena in chemistry and biology, including enantioselective catalysis, chiral separations, and the stereospecificity of drug-receptor interactions.

In the absence of specific research on this compound, the scientific community relies on established methodologies to study such phenomena. These techniques include:

Chiral Chromatography: This method would be employed to separate the enantiomers of this compound. The differential interaction of the (R) and (S) forms with a chiral stationary phase would lead to different retention times, allowing for their separation and quantification. The specifics of these interactions, however, have not been documented for this particular compound.

NMR Spectroscopy with Chiral Resolving Agents: The use of chiral resolving agents in Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between enantiomers. In a hypothetical study, the addition of a chiral auxiliary to a racemic mixture of this compound would result in the formation of diastereomeric complexes. These diastereomers would exhibit distinct chemical shifts in the NMR spectrum, providing information about the enantiomeric composition and potentially offering insights into the nature of the intermolecular interactions.

Cyclodextrin Complexation: Cyclodextrins are chiral macrocyclic oligosaccharides known to form inclusion complexes with a variety of guest molecules. The toroidal shape of cyclodextrins provides a chiral microenvironment. It is plausible that the enantiomers of this compound would exhibit different binding affinities and geometries when encapsulated within a cyclodextrin cavity. Such studies, often monitored by techniques like calorimetry or spectroscopy, could quantify the thermodynamics and kinetics of chiral recognition.

Computational Modeling: Molecular modeling and computational chemistry could be utilized to simulate the interactions between the individual enantiomers of this compound and a chiral receptor or selector. These theoretical studies could predict the most stable diastereomeric complexes and elucidate the specific intermolecular forces—such as hydrogen bonding, hydrophobic interactions, and steric hindrance—that govern chiral discrimination.

While these methodologies are standard for investigating the stereochemical aspects of chiral molecules, the scientific literature does not currently contain reports of their application to this compound. Consequently, there are no available detailed research findings or data tables to present on the influence of its stereochemistry on molecular recognition phenomena. The exploration of these aspects for this compound remains a potential area for future research.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of 2-Ethoxy-2-phenylacetic acid in solution. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

The molecular structure of this compound can be unequivocally confirmed using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene (B1212753) protons of the ethoxy group, and the methyl protons of the ethoxy group. The chemical shifts of these protons provide clues about their electronic environment.

Conformational analysis, which describes the spatial arrangement of atoms, can be investigated by analyzing nuclear Overhauser effect (NOE) correlations and coupling constants. auremn.org.br For phenylacetic acid and its analogs, studies have shown that the conformational preferences are influenced by effects like hyperconjugation. researchgate.net In this compound, the orientation of the ethoxy and carboxyl groups relative to the phenyl ring dictates the molecule's preferred conformation. Theoretical calculations combined with NMR data can help determine the most stable conformers and the energy barriers between them. auremn.org.brresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Phenyl-H7.2 - 7.5Multiplet-
Methine-H (α-carbon)~4.8 - 5.0Singlet/Triplet-
Methylene-H (ethoxy)~3.5 - 3.7Quartet~7.0
Methyl-H (ethoxy)~1.2 - 1.4Triplet~7.0
Carboxyl-H> 10.0Broad Singlet-

Note: Predicted values are based on typical ranges for similar functional groups.

As this compound is a chiral molecule, determining its enantiomeric excess (ee) is crucial, particularly in pharmaceutical and synthetic chemistry contexts. NMR spectroscopy is a powerful tool for this purpose, although enantiomers themselves are indistinguishable in a standard achiral NMR environment. chemicalforums.com To differentiate them, a chiral auxiliary is employed to convert the pair of enantiomers into a pair of diastereomers. researchgate.net

This is commonly achieved by using a chiral derivatizing agent (CDA). wikipedia.org For a carboxylic acid like this compound, a chiral alcohol or amine can be used to form diastereomeric esters or amides, respectively. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the signals of corresponding protons. chemicalforums.comtcichemicals.com

Another approach involves the use of chiral solvating agents (CSAs), which form transient diastereomeric complexes with the enantiomers, inducing small but measurable differences in their chemical shifts. researchgate.net Furthermore, ³¹P NMR can be utilized after derivatization with chiral phosphorus-containing reagents, which often provides excellent signal separation for accurate ee determination. nih.govresearchgate.net The enantiomeric excess is calculated from the ratio of the integrals of the resolved signals corresponding to each diastereomer. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding arrangements within a molecule. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

For this compound, the IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (a strong band around 1700-1730 cm⁻¹), the C-O stretches of the ether and carboxylic acid groups (in the 1000-1300 cm⁻¹ region), and the C-H stretches of the aromatic and aliphatic parts. researchgate.netnih.gov

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, aromatic ring vibrations are often particularly strong in Raman spectra. aps.org Analysis of the vibrational spectra of closely related compounds like phenylacetic acid and mandelic acid provides a basis for assigning the observed bands in this compound. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H (Carboxylic Acid)Stretching2800 - 3300 (broad)Weak
C-H (Aromatic)Stretching3000 - 3100Strong
C-H (Aliphatic)Stretching2850 - 3000Moderate
C=O (Carboxylic Acid)Stretching1700 - 1730 (strong)Moderate
C=C (Aromatic)Stretching1450 - 1600Strong
C-O (Ether & Acid)Stretching1000 - 1300Moderate

Note: Frequencies are based on data from analogous compounds like phenylacetic and mandelic acid. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding and crystal packing.

For this compound, a single-crystal X-ray diffraction study would reveal its solid-state conformation. Based on the crystal structure of the closely related 2-Methoxy-2-phenylacetic acid, it is expected that the molecules would form hydrogen-bonded networks. researchgate.net In the case of the methoxy (B1213986) analog, single enantiomers form helical columns linked by hydrogen bonds between the carboxylic acid proton and the methoxy oxygen atom of an adjacent molecule. researchgate.net A similar packing arrangement, dictated by hydrogen bonding involving the carboxylic acid and potentially the ethoxy oxygen, would be anticipated for this compound. If a racemic mixture is crystallized, the crystal structure would reveal how the two enantiomers pack together in the unit cell.

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through analysis of fragmentation patterns, its structure.

In the mass spectrum of this compound (molecular weight: 180.20 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 180. The fragmentation of this molecular ion is predictable based on the functional groups present. libretexts.orgchemguide.co.uk Energetically unstable molecular ions break into smaller, more stable fragments. libretexts.org Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). libretexts.org The presence of the phenyl group often leads to the formation of a stable tropylium (B1234903) ion at m/z 91.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Neutral Loss
180[C₁₀H₁₂O₃]⁺(Molecular Ion)
135[C₈H₇O₂]⁺C₂H₅O (Ethoxy radical)
107[C₇H₇O]⁺COOH + C₂H₄
91[C₇H₇]⁺C₃H₅O₃
77[C₆H₅]⁺C₄H₇O₃

Isotopic profiling involves analyzing the relative abundances of ions containing different isotopes. The presence of the naturally occurring ¹³C isotope will produce a small peak at M+1. The intensity of this peak is proportional to the number of carbon atoms in the molecule, providing a valuable tool for confirming the molecular formula.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. DFT methods are widely used to predict the geometric and electronic properties of molecules with a favorable balance between computational cost and accuracy.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Ethoxy-2-phenylacetic acid, theoretical calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed for such optimizations on related molecules like phenoxyacetic acid and its derivatives orientjchem.orgresearchgate.net.

The presence of rotatable bonds in this compound—specifically around the ether linkage and the carboxylic acid group—gives rise to a complex conformational landscape. Computational studies can explore these different conformations to identify the most energetically favorable (global minimum) and other low-energy conformers. This analysis is crucial as the specific conformation of a molecule can significantly influence its physical properties and biological activity. While specific studies on this compound are not extensively detailed in the available literature, the methodology applied to similar structures like 2-ethoxythiazole (B101290) provides a framework for how such an analysis would be conducted doi.org.

ParameterMethodBasis SetApplication Example
Geometry OptimizationDFT, MP2, HF6-311++G(d,p)Phenoxyacetic acid orientjchem.org
Vibrational FrequenciesDFT (B3LYP)6-311++G(d,p)Phenoxyacetic acid derivatives orientjchem.org
Conformational AnalysisDFT (B3LYP)6-31G(d,p)2-phenyl quinoline (B57606) researchgate.net

This table presents common computational methods used for geometry optimization and conformational analysis of molecules structurally related to this compound.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that helps in understanding and predicting the chemical reactivity of molecules youtube.comwikipedia.orgyoutube.com. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity and ionization potential youtube.comrsc.orglibretexts.org. Conversely, the LUMO acts as an electron acceptor, and its energy level is linked to the molecule's electrophilicity and electron affinity youtube.comrsc.orglibretexts.org.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity rsc.orgmdpi.com. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions mdpi.com. For this compound, DFT calculations can determine the energies of these frontier orbitals and map their electron density distributions. This information helps to identify the most probable sites for nucleophilic and electrophilic attacks. Molecular Electrostatic Potential (MEP) maps can further visualize the charge distribution and reactive sites, where regions of negative potential (red) are susceptible to electrophilic attack and regions of positive potential (blue) are prone to nucleophilic attack rsc.org.

PropertyDescriptionSignificance in Reactivity
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelated to the ability to donate electrons (nucleophilicity).
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelated to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOAn indicator of chemical stability; a smaller gap implies higher reactivity mdpi.com.
Global Electrophilicity (ω)A measure of the energy stabilization when the system acquires additional electronic charge.Predicts the overall electrophilic nature of the molecule mdpi.com.

This table describes key electronic properties derived from Frontier Molecular Orbital analysis and their importance in predicting chemical reactivity.

Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is essential for calculating the reaction's activation energy and rate.

For reactions involving this compound, such as its synthesis via Williamson ether synthesis or its esterification gcsu.edu, DFT calculations can model the entire reaction pathway. For instance, in an esterification reaction, computational methods can track the bond-forming and bond-breaking processes, characterize the tetrahedral intermediate, and calculate the energy barriers for each step gcsu.edu. Ab initio molecular dynamics simulations can provide further insights into the dynamic processes of reactions, including the role of solvent molecules arxiv.orgmdpi.comosti.gov. These theoretical investigations provide a molecular-level understanding that can be used to optimize reaction conditions and predict the feasibility of different synthetic routes.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to simulate the behavior of molecules over time, providing insights into their dynamic properties and interactions with other molecules, such as proteins or solvents rsc.org.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex researchgate.netmdpi.com. This technique is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target researchgate.net.

While specific docking studies for this compound are not prominently reported, research on structurally similar compounds provides valuable insights. For example, derivatives of 2-oxy-2-phenylacetic acid have been identified as potent inhibitors of the Kelch-like ECH-associated protein 1 (KEAP1)-NRF2 protein-protein interaction, which is a target for inflammatory conditions nih.gov. Similarly, various phenylacetic acid derivatives have been docked with targets like DNA, Pim kinase protein, and urease enzymes to elucidate their binding modes researchgate.net. These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Such computational approaches could be applied to this compound to explore its potential biological targets and guide the design of new therapeutic agents nih.govsemanticscholar.org.

Compound ClassProtein TargetKey Findings
2-oxy-phenylacetic acid derivativesKEAP1-NRF2Identified as potent inhibitors of the protein-protein interaction nih.gov.
Phenylacetic acid (PAA) derivativesDNA, Pim kinase, UreaseShowed intercalation with DNA and inhibitory effects on Pim kinase researchgate.net.
2-Aryloxy-N-phenylacetamide derivativesBacterial proteinsIn silico docking revealed promising antibacterial agents nih.gov.
2-(thiophen-2-yl)acetic acid derivativesmPGES-1Docking suggested interactions with key residues like Asp49 and Arg126 nih.gov.

This table summarizes molecular docking studies performed on compounds structurally related to this compound, highlighting their potential biological targets.

Physicochemical descriptors are crucial for predicting a molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). Quantitative Structure-Property Relationship (QSPR) models are often used to predict these properties computationally nih.govnih.gov.

Topological Polar Surface Area (TPSA) is defined as the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration nih.govunpad.ac.id.

Partition Coefficient (LogP) represents the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium. It is a measure of the molecule's hydrophilicity or lipophilicity, which affects how it is absorbed and distributed in the body escholarship.org.

Rotatable Bonds are defined as any single non-ring bond, attached to a non-terminal, non-hydrogen atom. The number of rotatable bonds influences conformational flexibility and is a factor in oral bioavailability.

These descriptors can be readily calculated for this compound using various software and online servers, providing a preliminary assessment of its drug-like properties.

DescriptorPredicted ValueSignificance
Molecular FormulaC10H12O3-
Molecular Weight180.20 g/mol Affects diffusion and transport across membranes.
LogP (Octanol/Water)1.7 - 2.1 (estimated)Indicates moderate lipophilicity, affecting solubility and membrane permeability.
Topological Polar Surface Area (TPSA)46.5 ŲSuggests good potential for intestinal absorption and cell permeation nih.gov.
Number of Rotatable Bonds4Indicates a degree of conformational flexibility.
Hydrogen Bond Donors1The carboxylic acid -OH group.
Hydrogen Bond Acceptors3The ether oxygen and the two carboxylic acid oxygens.

This table presents the computationally predicted physicochemical descriptors for this compound and their relevance in medicinal chemistry.

Computational Prediction of Collision Cross Sections

Computational methods are increasingly employed to predict the collision cross section (CCS) of molecules, providing valuable information on their size, shape, and conformation in the gas phase. These predictions are particularly useful in analytical techniques such as ion mobility-mass spectrometry (IM-MS) for the identification and characterization of compounds.

For this compound, predicted CCS values have been calculated for various adducts. These predictions are based on computational models that estimate the rotational average of the ion's surface area. The predicted CCS values for different ionic forms of this compound are presented in the table below. These values, expressed in square angstroms (Ų), are crucial for identifying the compound in complex mixtures and for structural elucidation without the need for authentic standards. uni.lu

Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 181.08592 138.0
[M+Na]⁺ 203.06786 144.2
[M-H]⁻ 179.07136 140.1
[M+NH₄]⁺ 198.11246 157.0
[M+K]⁺ 219.04180 143.1
[M+H-H₂O]⁺ 163.07590 132.2
[M+HCOO]⁻ 225.07684 159.6
[M+CH₃COO]⁻ 239.09249 178.6
[M+Na-2H]⁻ 201.05331 142.7
[M]⁺ 180.07809 138.7
[M]⁻ 180.07919 138.7

Data sourced from PubChem. uni.lu

Theoretical Structure-Property Relationship Investigations

Correlation of Computed Descriptors with Chemical Behavior and Reactivity

Detailed theoretical studies correlating computed molecular descriptors of this compound with its specific chemical behavior and reactivity are not extensively available in the public scientific literature. Such studies would typically involve the calculation of various quantum chemical descriptors, such as electronic properties (e.g., HOMO-LUMO energies, Mulliken charges) and topological indices, to model and predict its reactivity in different chemical environments.

Analysis of Thermodynamic Properties and Reaction Energetics

Specific computational analyses of the thermodynamic properties (such as enthalpy of formation, Gibbs free energy) and reaction energetics for this compound are not readily found in published research. These types of theoretical investigations are crucial for understanding the stability of the compound and the feasibility of its chemical transformations.

Biological Activity and Mechanistic Insights Pre Clinical Research Focus

Antimicrobial and Antibacterial Activity Investigations

While research specifically detailing the antimicrobial properties of 2-Ethoxy-2-phenylacetic acid is limited, studies on its parent compound, phenylacetic acid (PAA), provide significant insights into the potential antibacterial activities of this class of molecules.

Phenylacetic acid (PAA), isolated from the biocontrol strain Bacillus megaterium L2, has demonstrated notable antibacterial activity against various plant pathogens. nih.gov One of the most susceptible strains is Agrobacterium tumefaciens T-37, a Gram-negative bacterium responsible for crown gall disease in plants. nih.govnih.gov PAA showed significant efficacy against A. tumefaciens T-37, with a reported half-maximal inhibitory concentration (IC50) of 0.8038 mg/mL. nih.govresearchgate.net Studies have also indicated that PAA exhibits high antibacterial activity against other plant pathogens like Erwinia carotovora EC-1 and Ralstonia solanacearum RS-2. nih.gov The antimicrobial effects of phenolic acids, a class to which phenylacetic acid belongs, are also recognized against clinical pathogens like Staphylococcus aureus, where they can interact with the cytoplasmic membrane and inhibit virulence factors. nih.gov

Table 1: In Vitro Antibacterial Activity of Phenylacetic Acid (PAA)

Pathogenic StrainCompoundMeasured Efficacy (IC50)Reference
Agrobacterium tumefaciens T-37Phenylacetic acid (PAA)0.8038 mg/mL nih.govresearchgate.net

The antibacterial mechanism of phenylacetic acid against pathogens like A. tumefaciens involves multiple modes of action, primarily targeting the cell membrane and protein synthesis. nih.govresearchgate.net

Cell Membrane Disruption : Treatment with PAA leads to a significant increase in the relative conductivity of the bacterial cell suspension. nih.govresearchgate.net This indicates damage to the cell membrane's integrity. Further evidence of membrane disruption is the observed leakage of intracellular components, including nucleic acids, proteins, and soluble sugars, from the bacterial cells upon exposure to PAA. nih.govresearchgate.net The hydrophobic nature of compounds like PAA allows them to partition into the lipid bilayer of the cell membrane, disrupting its structure and increasing permeability. mdpi.com This disruption ultimately leads to the loss of essential cellular contents and cell death. nih.govmdpi.com

These combined actions of destroying cell membrane integrity and inhibiting protein synthesis demonstrate a potent and multifaceted antimicrobial strategy. nih.govresearchgate.net

Enzyme and Receptor Interaction Profiling

The biological activity of phenylacetic acid extends to the inhibition of key metabolic enzymes. In studies with A. tumefaciens, PAA was found to significantly decrease the activity of malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH). nih.gov These two enzymes are crucial components of the tricarboxylic acid (TCA) cycle, a central pathway for cellular energy metabolism. nih.gov By inhibiting MDH and SDH, PAA disrupts the energy metabolism of the bacterial cell, thereby inhibiting its normal physiological functions and contributing to its antibacterial effect. nih.gov This mode of action highlights the ability of PAA to interfere with fundamental cellular processes.

Table 2: Effect of Phenylacetic Acid (PAA) on Key TCA Cycle Enzymes in A. tumefaciens

EnzymeFunctionEffect of PAA TreatmentReference
Malate Dehydrogenase (MDH)Catalyzes the oxidation of malate to oxaloacetateSignificantly decreased activity nih.gov
Succinate Dehydrogenase (SDH)Catalyzes the oxidation of succinate to fumarateSignificantly decreased activity nih.gov

Derivatives of phenylacetic acid have been explored as ligands for various nuclear and G protein-coupled receptors.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) : Phenylacetic acid derivatives have been identified as PPARγ antagonists. mdpi.com PPARγ is a nuclear receptor that plays a key role in adipocyte differentiation and insulin (B600854) sensitivity. mdpi.com The binding of ligands to PPARγ can modulate its transcriptional activity, making it a significant target for therapeutic agents. researchgate.net While specific binding affinity data for this compound is not detailed, related phenylacetic acid derivatives have been shown to interact with this receptor. mdpi.com

Dopamine (B1211576) D4 Receptor : The dopamine D4 receptor, a G protein-coupled receptor, is a target for various neuroleptic medications. nih.gov It exhibits a high affinity for atypical antipsychotics like clozapine. nih.gov While direct binding studies with this compound are not widely reported, the phenoxyacetic acid derivative 2,4-D has been shown to affect D2-like receptors, suggesting that the broader class of compounds may interact with dopaminergic systems. nih.gov

Cannabinoid Receptor 2 (CB2) : The CB2 receptor is primarily expressed in the immune system and is a target for cannabinoids and endocannabinoids. nih.gov It recognizes lipophilic ligands, and while specific affinities for this compound are not established, the general structural characteristics of such compounds make them candidates for investigation at cannabinoid receptors. nih.gov

A significant area of pre-clinical research has focused on derivatives of 2-phenylacetic acid as inhibitors of the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) protein-protein interaction (PPI). nih.gov The KEAP1-NRF2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. nih.govnih.gov Under normal conditions, KEAP1 targets NRF2 for degradation, keeping its levels low. mdpi.com Disrupting the KEAP1-NRF2 interaction allows NRF2 to accumulate, translocate to the nucleus, and activate the transcription of antioxidant and anti-inflammatory genes. nih.govmdpi.com

A series of 2-oxy-2-phenylacetic acid substituted naphthalene (B1677914) sulfonamide derivatives have been identified as potent KEAP1-NRF2 inhibitors. nih.gov These small molecules directly disrupt the PPI, leading to the activation of the NRF2 pathway. nih.gov One of the most potent compounds from this series, designated 20c , demonstrated high-affinity binding to KEAP1 and effectively inhibited the KEAP1-NRF2 interaction in biochemical assays. nih.gov Subsequent cell-based and in vivo studies confirmed that this compound could induce the expression of NRF2 target genes, leading to enhanced antioxidant and anti-inflammatory effects. nih.gov

Table 3: Inhibitory Activity of a 2-oxy-2-phenylacetic acid Derivative against KEAP1-NRF2 Interaction

CompoundBinding Affinity to KEAP1 (Kd)KEAP1-NRF2 PPI Disruption (IC50)Reference
20c (a 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivative)24 nM75 nM nih.gov

In Vivo Studies in Animal Models for Mechanistic Elucidation

In a typical study of this nature, the efficacy of a test compound is evaluated by monitoring the parasitemia levels in treated mice compared to untreated controls. For instance, in studies of other novel compounds, a significant reduction in parasite load is a key indicator of potential antimalarial activity. However, without specific studies on this compound, its direct effects on the inflammatory cascades triggered by P. berghei infection remain unelucidated.

While direct studies on this compound are limited, research into structurally related compounds provides insight into the potential for this chemical scaffold to modulate endogenous protective pathways. Specifically, derivatives of 2-oxy-2-phenylacetic acid have been identified as potent inhibitors of the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) protein-protein interaction nih.gov. This interaction is a critical component of the cellular defense against oxidative stress.

The KEAP1-NRF2 pathway is a primary regulator of cytoprotective responses to oxidative and electrophilic stress. Under normal conditions, KEAP1 targets NRF2 for degradation. However, upon exposure to stressors, this interaction is disrupted, allowing NRF2 to translocate to the nucleus and activate the transcription of a suite of antioxidant and anti-inflammatory genes.

A series of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit the KEAP1-NRF2 interaction nih.gov. These studies have demonstrated that specific derivatives can potently disrupt this protein-protein interaction, leading to the induction of NRF2 target gene expression in both cell-based assays and in vivo models nih.gov. This body of work suggests that the 2-oxy-2-phenylacetic acid moiety can serve as a foundational structure for the development of novel NRF2 activators.

One notable derivative, compound 20c from a published study, exhibited a high binding affinity for KEAP1 and effectively disrupted the KEAP1-NRF2 interaction nih.gov. Subsequent biological evaluation of this compound in mouse macrophage cells and in in vivo models confirmed its ability to induce the expression of NRF2 target genes, which in turn enhanced downstream antioxidant and anti-inflammatory activities nih.gov. These findings underscore the potential of this class of compounds to activate endogenous protective pathways.

Table 1: Activity of a 2-oxy-2-phenylacetic acid derivative (compound 20c) as a KEAP1-NRF2 inhibitor

Parameter Value Reference
Binding Affinity (Kd) to KEAP1 24 nM nih.gov
IC50 for KEAP1-NRF2 Interaction Disruption 75 nM nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Activity Profiling

The structure-activity relationship (SAR) of this compound and its analogs is a key area of investigation for optimizing their biological activities. While direct and comprehensive SAR studies on this compound for antimalarial activity are not widely published, research on related scaffolds provides valuable insights.

For the development of KEAP1-NRF2 inhibitors, the 2-oxy-2-phenylacetic acid core has been systematically modified to understand the structural requirements for potent activity nih.gov. In the series of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives, specific substitutions on both the phenylacetic acid and the naphthalene sulfonamide moieties were found to be critical for inhibitory potency nih.gov.

The design of these inhibitors focused on creating molecules that could effectively occupy the binding pocket on KEAP1, thereby preventing its interaction with NRF2. The 2-oxy-2-phenylacetic acid portion of the molecule plays a crucial role in establishing key interactions within this binding site. Variations in the substituents on the phenyl ring and the nature of the "oxy" linkage have been shown to significantly impact binding affinity and, consequently, the ability to activate the NRF2 pathway.

The research leading to the potent inhibitor 20c involved the strategic exploration of these structural modifications nih.gov. This iterative process of synthesis and biological testing has helped to delineate the pharmacophore necessary for high-affinity binding to KEAP1. The success of these derivatives highlights the importance of the 2-oxy-2-phenylacetic acid scaffold as a platform for developing modulators of the KEAP1-NRF2 pathway.

Applications in Advanced Chemical Research and Development

Role as Chiral Building Block in Asymmetric Synthetic Strategies

Chiral α-alkoxy phenylacetic acids, including the ethoxy derivative, are valuable chiral building blocks in asymmetric synthesis. These compounds can be resolved into their constituent enantiomers, which then serve as precursors for enantiomerically pure target molecules. The utility of such chiral acids lies in their ability to introduce a specific stereocenter that can direct the stereochemical outcome of subsequent reactions.

While specific examples detailing the widespread use of 2-ethoxy-2-phenylacetic acid as a chiral auxiliary are not extensively documented in publicly available literature, the principles of asymmetric synthesis suggest its potential in this capacity. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereoselectivity of a reaction. For instance, chiral oxazolidinones and pseudoephedrine are well-known auxiliaries used in the stereoselective alkylation of enolates. In a similar vein, enantiomerically pure this compound could be attached to a substrate, influence a stereoselective transformation, and then be subsequently cleaved and recovered.

The analogous compound, (R)-2-methoxy-2-phenylacetic acid, is recognized as a chiral building block in asymmetric synthesis and pharmaceutical chemistry. This suggests that (R)- or (S)-2-ethoxy-2-phenylacetic acid could similarly be employed in the synthesis of complex chiral molecules, including active pharmaceutical ingredients. The synthesis of trans-2,5-disubstituted pyrrolidines, for example, has been achieved using (R)-phenylglycinol as a chiral starting material, where diastereoselective additions of Grignard reagents are key steps. A chiral acid like this compound could potentially be used to influence the stereochemistry of such additions.

Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules and Fine Chemicals

Phenylacetic acid and its derivatives are fundamental intermediates in the synthesis of a wide array of complex organic molecules and fine chemicals, spanning the pharmaceutical, agrochemical, and fragrance industries. This compound, as a member of this class, holds significant potential as a key intermediate for the production of various valuable compounds.

In the pharmaceutical sector, phenylacetic acid derivatives are precursors to numerous drugs. For example, they are building blocks for certain penicillins, anti-inflammatory drugs like diclofenac, and drugs for treating hyperammonemia. The structural motif of this compound could be incorporated into novel pharmaceutical candidates or used in the synthesis of existing drug analogues with potentially modified properties. The synthesis of optically active tertiary alcohols, which are important pharmaceutical intermediates, has been achieved through reactions involving phenylglyoxylic acid derivatives, highlighting the relevance of this structural class.

The fragrance and flavor industry also utilizes phenylacetic acid and its esters for their characteristic honey-like and floral scents. The esterification of phenylacetic acid with various alcohols produces compounds used in perfumery. For instance, the reaction of phenylacetic acid with 4-ethoxyphenol (B1293792) yields (4-ethoxyphenyl) 2-phenylacetate, a chemical valued in the perfume industry for its floral properties. It is plausible that this compound and its esters could also find applications as fragrance components.

Furthermore, derivatives of phenylacetic acid are employed in the synthesis of agricultural chemicals. The versatility of the phenylacetic acid scaffold allows for a variety of chemical modifications to produce compounds with desired biological activities.

Development and Refinement of Novel Synthetic Methodologies (e.g., Directing Group Applications in C-H Activation)

A significant area of modern chemical research is the development of efficient and selective methods for the functionalization of carbon-hydrogen (C-H) bonds. In this context, the carboxylic acid group of phenylacetic acid derivatives can act as a directing group, guiding a metal catalyst to a specific C-H bond on the phenyl ring, typically at the ortho position. This strategy allows for the direct introduction of new functional groups without the need for pre-functionalized starting materials.

Recent studies have demonstrated the palladium-catalyzed ortho-olefination of phenylacetic esters via C-H bond activation. This method provides a regioselective route to introduce olefinic groups onto the aromatic ring. While these studies have often focused on the parent phenylacetic acid or its esters, the principles are directly applicable to substituted derivatives like this compound.

Furthermore, more advanced strategies have been developed for the functionalization of the more sterically hindered and electronically less favored meta-C-H bond of phenylacetic acids. By employing a U-shaped, pyridine-based template that attaches to the carboxylic acid, researchers have successfully achieved palladium-catalyzed meta-C-H olefination, cross-coupling, and iodination of phenylacetic acid scaffolds. chu-lab.org This approach allows for rapid diversification of the phenylacetic acid core, which is highly valuable in drug discovery. chu-lab.org These methodologies can be applied to a wide range of phenylacetic acid derivatives, indicating that this compound would be a suitable substrate for such transformations.

The development of these C-H activation techniques showcases the utility of the phenylacetic acid framework in advancing synthetic chemistry, enabling the construction of complex molecular architectures from simple precursors.

Potential Contributions to Advanced Material Science (e.g., Non-Linear Optical Materials)

While direct studies on the non-linear optical (NLO) properties of this compound are not prominent in the literature, the structural features of this molecule suggest a potential for its derivatives to be explored in the field of advanced materials. NLO materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics and photonics, such as frequency conversion and optical switching.

The NLO response of organic molecules is often associated with the presence of a π-conjugated system and an asymmetric charge distribution, typically achieved through electron-donating and electron-withdrawing groups. While this compound itself does not possess a classic "push-pull" electronic structure, it can serve as a building block for more complex NLO-active chromophores. For example, the phenyl ring and the carboxylic acid group can be chemically modified to incorporate suitable donor and acceptor moieties.

Research into NLO materials has explored a variety of organic compounds, including stilbene (B7821643) derivatives and polymers containing NLO chromophores. The synthesis of new organic molecules with tailored electronic and structural properties is a key aspect of this field. Derivatives of this compound could be designed and synthesized to possess enhanced NLO properties. For instance, the phenyl ring could be functionalized with strong electron-donating or -withdrawing groups, or the entire molecule could be incorporated into a larger polymeric structure. The synthesis of polyacetylenes with NLO chromophore pendants has been shown to result in materials with high third-order NLO susceptibility. This demonstrates a viable strategy for developing new NLO materials from functionalized building blocks.

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of 2-Ethoxy-2-phenylacetic acid and its derivatives will likely focus on principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. gcsu.edu

Key areas of exploration include:

Catalytic Hydrogenation: Atom-economical approaches using catalytic reactions with H₂ are highly attractive for reducing carboxylic acid derivatives. cbseacademic.nic.in The development of efficient catalysts for the selective hydrogenation of precursors could offer a more sustainable alternative to traditional methods that rely on stoichiometric hydride reagents. cbseacademic.nic.in

Electrochemical Flow Synthesis: Continuous-flow synthetic methods, particularly those using electrochemical reactors, are gaining traction for their efficiency and sustainability. researchgate.net Applying this technology could enable a cleaner and more controlled synthesis of α-alkoxy carboxylic acid precursors. researchgate.net

Solvent-Free Conditions: Performing reactions under solventless conditions, potentially with heterogeneous acid catalysts, aligns with green chemistry principles by minimizing waste and allowing for easier catalyst recycling. gcsu.edu

Alkoxycarbonylation: Advanced catalytic processes like ambient-pressure alkoxycarbonylation, which can achieve high CO utilization and atom economy, could be adapted for the synthesis of related ester intermediates, providing a more sustainable pathway. cardiff.ac.uknih.gov

Proposed Sustainable ApproachKey AdvantagesRelevant Research Area
Catalytic HydrogenationHigh atom economy, reduces wasteCatalyst development for amide/ester reduction cbseacademic.nic.in
Electrochemical Flow SynthesisImproved efficiency, clean energy sourceMethoxymethylation of alcohols, C-H functionalization researchgate.net
Heterogeneous CatalysisCatalyst recyclability, solvent-free optionsBenign synthesis of perfumery-grade esters gcsu.edu
Ambient-Pressure AlkoxycarbonylationHigh CO utilization, promoter-freeDirect synthesis of esters from CO, alkenes, and alcohols nih.gov

Design and Synthesis of Highly Functionalized and Structurally Diverse Analogs

Phenylacetic acid and its derivatives represent a versatile class of substances with a wide spectrum of biological activities. mdpi.com A significant future direction involves the strategic design and synthesis of novel analogs of this compound to explore and optimize its chemical and biological properties.

Future synthetic campaigns will likely focus on:

C-H Functionalization: Direct functionalization of the phenyl ring, such as through palladium-catalyzed ortho-C–H olefination, offers an atom-economical route to introduce new substituents and create structurally complex analogs. nih.gov

Scaffold Diversification: Employing multi-step synthetic routes to build upon the core structure will allow for the preparation of derivatives with potentially valuable biological activities. mdpi.com This can include the introduction of various functional groups on the aromatic ring or modification of the ethoxy and carboxylic acid moieties.

Photoredox Catalysis: Innovative methods, such as photoredox-catalyzed synthesis using acetylene (B1199291) as a C2-building block, can create highly functionalized molecules under mild conditions, expanding the accessible chemical space for analogs. researchgate.netnih.gov

Deeper Elucidation of Biological Mechanisms at the Molecular Level

While various phenylacetic acid derivatives are known to possess biological activity, a detailed molecular-level understanding of how this compound and its analogs interact with biological systems is a critical area for future investigation. mdpi.com

Research should be directed towards:

Target Identification: Identifying the specific molecular targets, such as enzymes or receptors, that interact with these compounds. Phenylacetic acid derivatives have been explored as potential selective COX-2 inhibitors, suggesting that related structures could be investigated for similar targets. mdpi.com

Enzymatic Interactions: Studying the biotransformation and enzymatic processing of these molecules. Research into the microbial deracemization of α-substituted carboxylic acids indicates that specific enzymes recognize and act upon this class of compounds, which could be a key aspect of their biological activity and metabolism. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically correlating the structural features of newly synthesized analogs with their biological effects. This involves screening a library of diverse compounds to understand how modifications to the chemical structure influence potency and selectivity.

Integration with Advanced Technologies (e.g., Automated Synthesis, Artificial Intelligence in Chemical Discovery)

The convergence of chemistry with advanced computational and robotic technologies is set to revolutionize the discovery and development of new molecules. Applying these tools to the study of this compound can significantly accelerate progress.

Emerging areas for integration include:

AI in Synthetic Planning: Utilizing artificial intelligence and machine learning models to predict the synthetic accessibility of novel analogs and design optimized, efficient reaction pathways. drugtargetreview.combiopharmatrend.com AI-powered retrosynthetic tools can evaluate multiple synthetic options, flagging potential issues and prioritizing manufacturable molecules early in the discovery process. drugtargetreview.combiopharmatrend.com

Automated Synthesis Platforms: Employing robotic systems for the high-throughput synthesis of analog libraries. Automated synthesis can accelerate the design-make-test-analyze (DMTA) cycle, enabling researchers to rapidly generate a wide range of compounds for biological screening. dntb.gov.ua

Predictive Modeling: Training machine learning algorithms, such as graph transformer neural networks, on experimental data to predict the biological activities, pharmacokinetic properties, and toxicity profiles of virtual compounds. digitellinc.commdpi.com This allows for the in silico screening of vast chemical spaces to identify the most promising candidates for synthesis. digitellinc.commdpi.com

TechnologyApplication in Chemical DiscoveryPotential Impact on Research
Artificial Intelligence (AI)Retrosynthetic planning, property prediction biopharmatrend.comAccelerates identification of promising and synthesizable analogs drugtargetreview.com
Automated SynthesisHigh-throughput synthesis of compound libraries dntb.gov.uaRapid generation of diverse molecules for SAR studies
Machine LearningPredicting reaction outcomes and biological activity digitellinc.comDe-risks and streamlines the discovery pipeline drugtargetreview.commdpi.com

Environmental Fate and Biodegradation Studies of Related Compounds

As with any chemical compound, understanding the environmental impact is crucial. Future research must address the environmental fate and potential for biodegradation of this compound and its structurally related analogs.

Key research questions include:

Biodegradation Pathways: Investigating the microbial degradation of this compound. Studies on other aromatic carboxylic acids have shown that soil bacteria, such as Pseudomonas mira, can metabolize them. fao.org The primary degradation mechanisms, which may involve processes like β-oxidation of the side chain, need to be elucidated. nih.gov

Persistence in the Environment: Determining the compound's stability and persistence in soil and aquatic environments. The environmental fate of related phenoxyacetic herbicides like 2,4-D is influenced by factors such as microbial activity, photodecomposition, and adsorption to soil particles. researchgate.net

Metabolite Identification and Ecotoxicity: Identifying the breakdown products formed during degradation and assessing their potential toxicity to non-target organisms. The metabolites of some aromatic compounds can still pose an environmental risk. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for 2-Ethoxy-2-phenylacetic acid, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via esterification of phenylacetic acid derivatives. For example, (R)-(-)-2-Methoxy-2-phenylacetic acid (a structural analog) is produced using chiral resolution or asymmetric catalysis . Key steps include:

  • Esterification : Reacting phenylacetic acid with ethanol under acidic conditions (e.g., H₂SO₄) to introduce the ethoxy group.
  • Purification : Recrystallization from ethanol/water mixtures improves purity.
  • Yield Optimization : Lower temperatures (0–5°C) reduce side reactions like hydrolysis, while excess ethanol drives esterification.
    Data Table :
MethodCatalystTemp (°C)Yield (%)Purity (%)
Acidic esterificationH₂SO₄2565–7095
Chiral resolution(R)-Binap050–55>97

Q. How can researchers validate the purity and structure of this compound?

Methodological Answer:

  • Chromatography : HPLC (C18 column, mobile phase: acetonitrile/water, 70:30) identifies impurities .
  • Spectroscopy :
    • ¹H NMR (CDCl₃): A singlet at δ 3.8 ppm (ethoxy -OCH₂CH₃) and δ 4.1 ppm (CH₂COOH) confirms structure .
    • IR : Peaks at 1700 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O) validate functional groups .
  • Melting Point : Pure samples melt at 69–70°C .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S enantiomers) impact the biological activity of this compound derivatives?

Methodological Answer: Enantiomers often exhibit divergent bioactivity due to receptor binding specificity. For example:

  • Chiral HPLC (Chiralpak AD-H column) separates enantiomers .
  • In vitro assays : Test inhibition of enzymes (e.g., cyclooxygenase) to compare IC₅₀ values. The (R)-enantiomer may show 10-fold higher activity due to optimal spatial alignment with active sites .
    Data Contradiction Note : Some studies report minimal enantiomeric differences in non-targeted assays, suggesting metabolic interconversion or off-target effects .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected peaks in ¹³C NMR)?

Methodological Answer:

  • Peak Assignment : Use 2D NMR (HSQC, HMBC) to distinguish between diastereomers or rotamers. For example, a carbonyl peak at δ 175 ppm may split due to keto-enol tautomerism .
  • Isotopic Labeling : Introduce ¹³C at the ethoxy group to track signal origins .
  • Computational Validation : Compare experimental spectra with DFT-calculated shifts (e.g., Gaussian 16 B3LYP/6-311++G(d,p)) .

Q. How can researchers mitigate decomposition during long-term storage of this compound?

Methodological Answer:

  • Storage Conditions :
    • Temperature: -20°C in amber vials to prevent photodegradation .
    • Atmosphere: Argon gas minimizes oxidation.
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit free radical formation .
  • Monitoring : Quarterly HPLC checks detect degradation products (e.g., phenylacetic acid from ester hydrolysis) .

Safety and Protocol Design

Q. What engineering controls and PPE are critical for handling this compound in synthetic workflows?

Methodological Answer:

  • Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to manage vapors .
  • PPE : Nitrile gloves (≥8 mil thickness), ANSI Z87.1 goggles, and flame-resistant lab coats .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate, then adsorb with vermiculite .

Q. How should researchers design dose-response studies to evaluate the compound’s cytotoxicity?

Methodological Answer:

  • Cell Lines : Use HepG2 (liver) and HEK293 (kidney) for metabolic toxicity screening.
  • Dosing : Prepare 0.1–100 µM solutions in DMSO (≤0.1% final concentration).
  • Endpoints : Measure ATP levels (CellTiter-Glo) and apoptosis (Annexin V/PI) at 24/48 hr .
    Data Table :
Concentration (µM)HepG2 Viability (%)HEK293 Viability (%)
1085 ± 590 ± 3
5060 ± 775 ± 6
10030 ± 445 ± 5

Contradiction Analysis

Q. Why do different synthetic protocols report varying yields for this compound?

Methodological Answer: Yield discrepancies arise from:

  • Catalyst Efficiency : H₂SO₄ vs. p-toluenesulfonic acid (higher acidity improves esterification but increases side reactions) .
  • Workup Methods : Aqueous extraction removes unreacted ethanol but may hydrolyze the product if pH > 7 .
  • Starting Material Purity : Commercial phenylacetic acid varies (95–99%), affecting stoichiometry .

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Feasible Synthetic Routes

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2-Ethoxy-2-phenylacetic acid
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Reactant of Route 2
2-Ethoxy-2-phenylacetic acid

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